Sapienic acid

Description

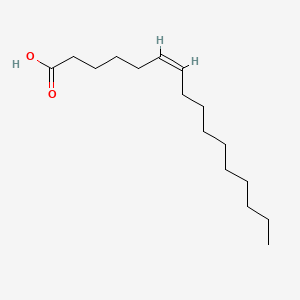

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-hexadec-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNVXFKZMRGJPM-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904584 | |

| Record name | Sapienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17004-51-2 | |

| Record name | Sapienic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17004-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapienic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017004512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAPIENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6460S1EJ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Sapienic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienic acid (cis-6-hexadecenoic acid, 16:1n-10) is a monounsaturated fatty acid that is a major and unique component of human sebum. Its biosynthesis is of significant interest due to its potent antibacterial properties, particularly against Staphylococcus aureus, and its potential role in skin health and disease, including atopic dermatitis. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, focusing on the core enzymatic processes, quantitative data, and detailed experimental methodologies for its study.

The Core Biosynthetic Pathway

The primary pathway for this compound biosynthesis involves the desaturation of palmitic acid (16:0). This reaction is catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2) , which introduces a double bond at the delta-6 position of the fatty acid chain.[1][2] This process is particularly prominent in human sebaceous glands.

Subsequent to its synthesis, this compound can be further metabolized. It can be elongated to form 8-cis-octadecenoic acid (18:1n-10), which can then be desaturated by Fatty Acid Desaturase 1 (FADS1) at the delta-5 position to yield sebaleic acid (5,8-octadecadienoic acid, 18:2n-10), another fatty acid found in sebum.

It is important to note that FADS2 exhibits broad substrate specificity and is a key enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs) from linoleic acid (LA) and alpha-linolenic acid (ALA).[3] Palmitic acid competes with these PUFAs for FADS2-mediated desaturation.[4]

Quantitative Data

| Fatty Acid | Abbreviation | Relative Abundance in Sebum (%) |

| Palmitic Acid | 16:0 | ~31% |

| This compound | 16:1n-10 | ~21-25% |

| Stearic Acid | 18:0 | ~11% |

| Oleic Acid | 18:1n-9 | ~8% |

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Lipid Extraction from Sebum or Cultured Sebocytes

This protocol is adapted from established methods for the extraction of total lipids.

Materials:

-

Chloroform

-

Methanol

-

Butylated hydroxytoluene (BHT)

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

Procedure:

-

To the sample (e.g., collected sebum on Sebutape, cultured sebocytes), add a 2:1 (v/v) mixture of chloroform:methanol containing 0.025% BHT as an antioxidant.

-

Add a known amount of the internal standard for quantification purposes.

-

Vortex the mixture vigorously for 5 minutes to ensure thorough lipid extraction.

-

Centrifuge the sample at 2,000 x g for 10 minutes to pellet any solid debris.

-

Carefully transfer the supernatant (lipid extract) to a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

The dried lipid extract is now ready for derivatization and analysis.

Fatty Acid Derivatization and GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).

Materials:

-

2% Sulfuric acid in methanol

-

Hexane

-

GC-MS system with a suitable capillary column (e.g., fused silica)

Procedure:

-

To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.

-

Incubate the mixture at 80°C for 1 hour to facilitate the methylation reaction.

-

After cooling to room temperature, add 1 mL of hexane and vortex to extract the FAMEs into the organic phase.

-

Collect the upper hexane layer containing the FAMEs.

-

Concentrate the hexane extract under a stream of nitrogen if necessary.

-

Inject an aliquot of the FAMEs solution into the GC-MS for analysis.

-

GC-MS Parameters: The specific parameters will vary depending on the instrument. A typical temperature program might start at a lower temperature and ramp up to a final temperature to ensure separation of different FAMEs. The mass spectrometer will be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

FADS2 Activity Assay in Cultured Cells

This protocol describes a cell-based assay to measure the conversion of a labeled substrate to its product by FADS2.

Materials:

-

Cultured cells (e.g., sebocytes or a cell line overexpressing FADS2)

-

Labeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid or a stable isotope-labeled palmitic acid)

-

Cell culture medium

-

Lipid extraction reagents (as described in Protocol 1)

-

Analytical system for detecting the labeled product (e.g., scintillation counter for radiolabeled substrates or LC-MS for stable isotope-labeled substrates)

Procedure:

-

Culture the cells to the desired confluency in appropriate culture dishes.

-

Prepare a solution of the labeled palmitic acid complexed to fatty acid-free bovine serum albumin (BSA) in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the labeled substrate.

-

Incubate the cells for a defined period (e.g., 24-48 hours) to allow for substrate uptake and metabolism.

-

After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining extracellular substrate.

-

Harvest the cells and extract the total lipids as described in Protocol 1.

-

Separate and quantify the labeled palmitic acid and the newly synthesized labeled this compound using an appropriate analytical technique (e.g., thin-layer chromatography followed by scintillation counting, or LC-MS).

-

Calculate the FADS2 activity as the percentage of conversion of the substrate to the product.

Quantification of FADS2 Gene Expression by RT-qPCR

This protocol outlines the steps to measure the mRNA levels of the FADS2 gene.

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR primers specific for FADS2 and a reference gene (e.g., GAPDH, ACTB)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from the cells or tissue of interest using a commercial RNA extraction kit, following the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase kit.

-

Set up the qPCR reaction by mixing the cDNA template, FADS2-specific primers, a reference gene's primers, and the qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression of the FADS2 gene, normalized to the expression of the reference gene.

Experimental Workflows

The following diagrams illustrate logical workflows for studying this compound biosynthesis.

References

The Discovery and History of cis-6-Hexadecenoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological significance of cis-6-hexadecenoic acid, also known as sapienic acid. As a unique and abundant fatty acid in human sebum, its role in the innate defense of the skin has been a subject of growing interest. This document details the key scientific milestones in its identification, the elucidation of its biosynthetic pathway, and the experimental methodologies used to characterize its antimicrobial properties. Quantitative data on its physicochemical properties, concentration in sebum, and antimicrobial efficacy are presented in structured tables. Furthermore, detailed experimental protocols for its extraction, quantification, and antimicrobial activity assessment are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

cis-6-Hexadecenoic acid (16:1n-10), commonly known as this compound, is a monounsaturated fatty acid that holds a unique position in human biochemistry. It is the most abundant fatty acid in human sebum, the oily secretion of the sebaceous glands that coats the skin and hair.[1][2] Its name is derived from Homo sapiens due to its remarkable specificity to humans among many mammals.[3] This guide delves into the scientific journey of understanding this fascinating molecule, from its initial discovery as a component of skin lipids to its current status as a key player in the skin's innate immune system.

History and Discovery

The story of cis-6-hexadecenoic acid is intertwined with the broader exploration of human skin lipids. In 1974, Nicolaides first highlighted the "uniqueness" of the fatty acid composition of human skin, noting the presence of unusual fatty acid isomers that were not typically found in other parts of the body.[4][5] This seminal work laid the groundwork for more detailed investigations into the specific components of sebum.

While the presence of a C16:1 fatty acid in sebum was known, the precise identification of the cis-6 isomer and its significance came later. A pivotal moment in the history of this compound was the work of Ge et al. in 2003, who identified the enzyme Δ6-desaturase (fatty acid desaturase 2 or FADS2) in human sebaceous glands.[6][7][8] Their research demonstrated that this enzyme is responsible for the synthesis of this compound from palmitic acid, a common saturated fatty acid.[6][7] This was a significant finding, as FADS2 was primarily known for its role in the metabolism of polyunsaturated fatty acids.

Concurrently, the antimicrobial properties of sebum were being investigated. In 2003, Wille and Kydonieus identified a palmitoleic acid isomer (C16:1Δ6) as a potent antimicrobial agent against Gram-positive bacteria within human sebum.[9][10] This compound was, in fact, cis-6-hexadecenoic acid. This discovery established a clear biological function for this unique fatty acid as a key component of the skin's chemical barrier against pathogenic microorganisms, particularly Staphylococcus aureus.[9][11]

Physicochemical and Biological Properties

cis-6-Hexadecenoic acid possesses distinct chemical and physical properties that contribute to its biological function.

Quantitative Data

The following tables summarize the key quantitative data for cis-6-hexadecenoic acid.

| Physicochemical Properties | |

| IUPAC Name | (6Z)-Hexadec-6-enoic acid[3] |

| Common Name | This compound[3] |

| Molecular Formula | C₁₆H₃₀O₂[12][13] |

| Molecular Weight | 254.41 g/mol [12][13] |

| CAS Number | 17004-51-2[3][12] |

| Appearance | Oily liquid |

| Solubility | Soluble in ethanol, chloroform, and methanol[12][14] |

| Melting Point | Not precisely defined, liquid at room temperature |

| Boiling Point | Not available |

| Biological Concentrations and Activity | |

| Concentration in Human Sebum | 21-25% of total fatty acids[1][15] |

| Mean Total Amount in Healthy Skin | ~6.48 µg/cm²[16] |

| Minimum Inhibitory Concentration (MIC) against S. aureus | 5-20 µg/mL[9][11][17] |

Biosynthesis and Signaling Pathways

Biosynthesis of cis-6-Hexadecenoic Acid

cis-6-Hexadecenoic acid is synthesized in the sebaceous glands from palmitic acid through the action of the enzyme Δ6-desaturase (FADS2).[6][7] This pathway is unique to human sebaceous glands.

Antimicrobial Mechanism of Action

cis-6-Hexadecenoic acid exerts its bactericidal effects against S. aureus through a multi-faceted mechanism that targets the bacterial cell membrane and its associated functions.[11][14][18]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of cis-6-hexadecenoic acid.

Sebum Collection and Lipid Extraction

This protocol describes a non-invasive method for collecting sebum and extracting the total lipid content.

Protocol:

-

Sebum Collection: Use a commercially available sebum-absorbent tape (e.g., Sebutape®). Apply the tape to a sebum-rich area of the skin, such as the forehead, for a standardized period (e.g., 1 hour).

-

Lipid Extraction: Place the sebum-laden tape into a glass tube. Add a 2:1 (v/v) mixture of chloroform and methanol. Vortex thoroughly to extract the lipids.

-

Phase Separation: Add a 0.9% sodium chloride solution to the tube to induce phase separation. Vortex again and centrifuge at a low speed to separate the layers.

-

Isolation of Lipid Layer: Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.

-

Solvent Evaporation: Transfer the lipid extract to a clean, pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen gas.

-

Storage: Store the dried total lipid extract at -20°C or -80°C until further analysis.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for analysis by GC-MS.

Protocol:

-

Saponification: To the dried lipid extract, add a solution of 0.5 M NaOH in methanol. Heat at 100°C for 5 minutes to saponify the lipids and liberate free fatty acids.

-

Methylation: Cool the sample and add a 14% solution of boron trifluoride (BF₃) in methanol. Heat again at 100°C for 5 minutes to convert the free fatty acids to their corresponding FAMEs.

-

Extraction of FAMEs: After cooling, add hexane and saturated sodium chloride solution to the tube. Vortex and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

-

GC-MS Analysis: Inject an aliquot of the hexane layer into a gas chromatograph equipped with a suitable capillary column (e.g., a wax-type column) and a mass spectrometer detector.

-

Quantification: Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards. An internal standard (e.g., C17:0) can be added at the beginning of the procedure for absolute quantification.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of cis-6-hexadecenoic acid against S. aureus.[19][20]

Protocol:

-

Preparation of Inoculum: Culture S. aureus in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: Prepare a stock solution of cis-6-hexadecenoic acid in a suitable solvent (e.g., ethanol). Perform two-fold serial dilutions of the fatty acid in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no fatty acid) and a negative control (medium with no bacteria).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of cis-6-hexadecenoic acid that completely inhibits the visible growth of S. aureus.

Conclusion

The discovery and characterization of cis-6-hexadecenoic acid represent a significant advancement in our understanding of skin physiology and its innate defense mechanisms. From its identification as a major and unique component of human sebum to the elucidation of its antimicrobial properties, research on this compound continues to provide valuable insights. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of dermatology, microbiology, and drug development, facilitating further exploration of this remarkable fatty acid and its potential therapeutic applications.

References

- 1. Sebum in an comprehensive review, 7 constituents, changes in healthy, skin disease | Transcend the conventions [hippocratesusa.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Skin lipids: their biochemical uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Skin Lipids: Their Biochemical Uniqueness (1974) | N. Nicolaides | 595 Citations [scispace.com]

- 6. Identification of the delta-6 desaturase of human sebaceous glands: expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of fatty acid desaturases in epidermal metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the delta-6 desaturase of human sebaceous glands: expression and enzyme activity. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Palmitoleic acid isomer (C16:1delta6) in human skin sebum is effective against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bactericidal Activity of the Human Skin Fatty Acid cis-6-Hexadecanoic Acid on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. cis-Hexadecenoic acid | C16H30O2 | CID 5312417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. glpbio.com [glpbio.com]

- 15. Frontiers | Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne [frontiersin.org]

- 16. karger.com [karger.com]

- 17. Production of a selective antibacterial fatty acid against Staphylococcus aureus by Bifidobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bactericidal Activity of the Human Skin Fatty Acid cis-6-Hexadecanoic Acid on Staphylococcus aureus - White Rose Research Online [eprints.whiterose.ac.uk]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Role of FADS2 enzyme in sapienic acid synthesis.

An In-depth Technical Guide on the Core Role of FADS2 Enzyme in Sapienic Acid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fatty Acid Desaturase 2 (FADS2), a key enzyme in lipid metabolism, plays a pivotal role in the biosynthesis of this compound (cis-6-hexadecenoic acid), a monounsaturated fatty acid abundant in human sebum. This technical guide elucidates the core function of FADS2 in this unique metabolic pathway, detailing the biochemical reaction, its regulation by complex signaling networks, and its physiological and pathological significance. The guide provides structured quantitative data, detailed experimental protocols for studying FADS2 activity, and visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers in lipid biology and drug development.

Introduction: FADS2 and Its Unique Substrate Specificity

Fatty Acid Desaturase 2 (FADS2) is a member of the fatty acid desaturase family, enzymes that introduce double bonds into fatty acyl chains.[1] While FADS2 is widely recognized as the rate-limiting enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and docosahexaenoic acid (DHA) from their precursors, it exhibits remarkable substrate promiscuity.[2][3][4] In specific tissues, most notably human sebaceous glands, FADS2 utilizes palmitic acid (16:0), a saturated fatty acid, as a substrate.[5][6] This action gives rise to this compound (16:1n-10), the most abundant fatty acid in human sebum, which plays a crucial role in skin barrier function and innate immunity.[5][6][7]

The synthesis of this compound is a notable example of tissue-specific metabolic "repurposing" of an enzyme. In most tissues, linoleic acid is the preferred substrate for FADS2. However, in sebaceous cells, linoleic acid is degraded, allowing FADS2 to act on the highly available palmitic acid.[8] This unique pathway underscores the adaptive nature of lipid metabolism in humans.

The Biochemical Pathway of this compound Synthesis

The synthesis of this compound is a direct desaturation reaction catalyzed by the FADS2 enzyme. The enzyme introduces a cis double bond at the delta-6 (Δ6) position of the palmitic acid carbon chain.[5][9]

Substrate: Palmitic Acid (Hexadecanoic acid, 16:0) Enzyme: Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase Product: this compound (cis-6-Hexadecenoic acid, 16:1n-10)

This reaction occurs in the endoplasmic reticulum and mitochondria.[9] this compound can be further elongated to form sebaleic acid (cis,cis-5,8-octadecadienoic acid), another fatty acid unique to human sebum.[5]

Caption: Biosynthesis of this compound from Palmitic Acid via FADS2.

Regulation of FADS2 Expression and Activity

The expression and activity of the FADS2 gene are tightly controlled by a network of transcription factors and signaling pathways, ensuring that this compound synthesis is coordinated with cellular metabolic status.

Key Regulators:

-

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1 and SREBP-2 are master regulators of lipid metabolism.[10] They bind to sterol regulatory elements (SREs) in the FADS2 promoter to upregulate its transcription.[10][11] Chromatin immunoprecipitation (ChIP) assays have confirmed that both SREBP-1 and SREBP-2 bind to the FADS2 promoter in human cancer cells.[10]

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPAR-α is another key transcription factor involved in fatty acid biosynthesis that regulates FADS2 transcription.[2][11] The PPARα agonist WY14643 has been shown to induce FADS2 transcription.[2][12]

-

mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and metabolism, can activate SREBP, which in turn stimulates FADS2 expression.[2][10] Inhibition of mTOR with agents like Torin1 reduces FADS2 expression and subsequent sapienate biosynthesis.[10]

-

Hypoxia-Inducible Factor 1-alpha (HIF-1α): Under hypoxic conditions, often found in tumor microenvironments, HIF-1α can stimulate SREBP-1c expression, leading to increased FADS2 levels.[2]

Caption: Key signaling pathways that regulate FADS2 gene expression.

Quantitative Data on FADS2 Expression and Activity

Alterations in FADS2 expression and activity are associated with various pathological states, particularly cancer. The following tables summarize key quantitative findings from the literature.

Table 1: FADS2 mRNA Expression in Cancer vs. Normal Tissues

| Cancer Type | Comparison | Fold Change / Significance | Reference |

|---|---|---|---|

| Liver Cancer (HUH7 cells) | vs. Normal Cells | Significantly higher mRNA & protein levels | [2] |

| Breast Cancer | Cancer Tissue vs. Normal Tissue | > 2-fold higher mRNA level | [2] |

| Breast Cancer (MCF-7, MDA-MB-231) | vs. Normal Breast Epithelial (MCF-10A) | Significantly lower expression (P < 0.005) | [2] |

| Non-Small Cell Lung Cancer | Cancer Tissue vs. Normal Tissue | Significantly upregulated circFADS2 (P < 0.05) |[2] |

Table 2: FADS2 Activity in Cancer Tissues

| Cancer Type | Comparison | Activity Ratio (Metabolite/Precursor) | Significance | Reference |

|---|---|---|---|---|

| Breast Cancer | Cancer Tissue vs. Paracancerous Tissue | 1.18 vs. 0.78 | P < 0.001 | [2] |

| Breast Cancer | ER- Tissue vs. ER+ Tissue | 1.87 vs. 0.98 | P < 0.01 | [2] |

| Acute Lymphoblastic Leukemia | Patient Blood Cells vs. Healthy Control | 3.8-fold increase (n-6 pathway) | - | [2] |

| Acute Lymphoblastic Leukemia | Patient Blood Cells vs. Healthy Control | 2.5-fold increase (n-3 pathway) | - |[2] |

Experimental Protocols

Studying the FADS2-sapienic acid axis requires specific methodologies to quantify gene expression, protein levels, and enzymatic activity.

Protocol: Quantification of FADS2 mRNA by qRT-PCR

This protocol details the measurement of FADS2 gene expression in cell or tissue samples.

-

RNA Isolation: Extract total RNA from homogenized tissue or cultured cells using a commercial kit (e.g., RNeasy Plus Mini Kit) following the manufacturer's protocol.[13]

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a first-strand synthesis system (e.g., Superscript III) with oligo(dT) or random primers.[13]

-

qPCR Reaction: Prepare the qPCR reaction mix in a 96-well plate containing:

-

cDNA template (1 µL)

-

SYBR Green Supermix (e.g., iQ SYBR Green Supermix)

-

Forward and Reverse Primers for FADS2 (final concentration 10 µM)

-

Nuclease-free water to final volume.

-

-

Thermocycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Data Analysis: Calculate the relative expression of FADS2 using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Protocol: FADS2 Enzymatic Activity Assay via GC-MS

FADS2 activity is often estimated by measuring the ratio of its product to its precursor fatty acid.[2][14] This protocol uses stable isotope tracing for precise measurement.

-

Cell Culture and Isotope Labeling:

-

Culture cells (e.g., HCT116) to desired confluency.

-

Replace the medium with fresh medium containing a known concentration of ¹³C-labeled palmitic acid (¹³C-palmitate).[15]

-

Incubate for a defined period (e.g., 24-48 hours) to allow for uptake and metabolism.

-

-

Lipid Extraction:

-

Harvest and wash the cells with cold PBS.

-

Extract total lipids using a Folch or Bligh-Dyer method with a chloroform:methanol solvent system.

-

-

Saponification and Transesterification:

-

Saponify the lipid extract with methanolic NaOH to release fatty acids from complex lipids.

-

Transesterify the free fatty acids to fatty acid methyl esters (FAMEs) using BF₃-methanol. This step is crucial for making the fatty acids volatile for gas chromatography.[15]

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Use a suitable column (e.g., polar capillary column) and temperature gradient to separate the different FAMEs.

-

The mass spectrometer will detect the FAMEs, distinguishing between the unlabeled (endogenous) and ¹³C-labeled (newly synthesized) forms of palmitic acid and this compound.

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to ¹³C-palmitate and ¹³C-sapienate.

-

Calculate the FADS2 activity index as the ratio of [¹³C-sapienate] / [¹³C-palmitate].[14] This ratio represents the conversion efficiency.

-

Caption: Experimental workflow for FADS2 activity assay using GC-MS.

Conclusion

The FADS2 enzyme's role in converting palmitic acid to this compound is a specialized and critical function in human skin lipid metabolism. This pathway is not merely a metabolic curiosity but is deeply integrated with cellular signaling networks that govern lipid homeostasis, with significant implications for both dermatological health and systemic diseases like cancer. The methodologies and data presented in this guide offer a framework for researchers to further investigate this unique enzymatic activity, paving the way for novel diagnostic biomarkers and therapeutic strategies targeting FADS2 and its metabolic products.

References

- 1. genecards.org [genecards.org]

- 2. Multifaceted regulation and functions of fatty acid desaturase 2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Δ8-desaturates 20:2n-6 and 20:3n-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid desaturase 2 determines the lipidomic landscape and steroidogenic function of the adrenal gland - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Netmeds [netmeds.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mTOR Signaling and SREBP Activity Increase FADS2 Expression and Can Activate Sapienate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of FADS2 transcription by SREBP-1 and PPAR-α influences LC-PUFA biosynthesis in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Indices of fatty acid desaturase activity in healthy human subjects: effects of different types of dietary fat | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 15. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Sapienic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienic acid (cis-6-hexadecenoic acid), a 16-carbon monounsaturated fatty acid, holds a unique and pivotal position in mammalian biology, particularly in humans where it is the most abundant fatty acid in sebum.[1][2] Unlike other fatty acids, its synthesis and primary functions are largely localized to the skin, establishing it as a critical component of the innate immune system and skin barrier function.[3][4] This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its synthesis, distribution, and multifaceted roles in both physiological and pathological processes. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes its known signaling pathways, offering a comprehensive resource for researchers in dermatology, microbiology, and drug development.

Introduction

This compound is distinguished by the unusual position of its double bond at the Δ6 position, a result of the unique metabolic activity within human sebaceous glands.[5] While present in some marine organisms and seed oils, its high concentration in human sebum is a species-specific trait.[4][6] This distinction underscores its evolutionary importance in the context of the human cutaneous environment and its interaction with the skin microbiome.[3] Emerging research has also begun to uncover its systemic effects, with roles implicated in cancer cell signaling and inflammatory pathways beyond the skin.[6][7][8]

Synthesis and Distribution

The primary site of this compound synthesis is the sebaceous gland, a component of the pilosebaceous unit in the skin.[9] Its production is a direct result of the enzymatic activity of Fatty Acid Desaturase 2 (FADS2) on palmitic acid (16:0).[4] In most other tissues, FADS2 preferentially metabolizes polyunsaturated fatty acids like linoleic acid. However, in sebocytes, the rapid degradation of linoleic acid allows FADS2 to act on the abundant palmitic acid, leading to the synthesis of this compound.[5]

This compound can be further elongated and desaturated to form sebaleic acid (18:2Δ5,8), another fatty acid unique to human sebum.[5] The distribution of this compound is overwhelmingly concentrated in sebum, which coats the skin and hair.[2] While primarily found on the skin surface, studies have also detected this compound in human blood, suggesting potential systemic circulation and functions.[10]

Diagram: Biosynthesis of Sapienic and Sebaleic Acids

References

- 1. researchgate.net [researchgate.net]

- 2. Sebum in an comprehensive review, 7 constituents, changes in healthy, skin disease | Transcend the conventions [hippocratesusa.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines | AVESİS [avesis.akdeniz.edu.tr]

- 9. Frontiers | Epidermal Growth Factor Modulates Palmitic Acid-Induced Inflammatory and Lipid Signaling Pathways in SZ95 Sebocytes [frontiersin.org]

- 10. researchgate.net [researchgate.net]

The Metabolism of Sapienic Acid: A Deep Dive into the Sebaceous Gland's Unique Lipid Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienic acid (cis-6-hexadecenoic acid) is a monounsaturated fatty acid that stands as a unique and abundant component of human sebum. Produced exclusively in the sebaceous glands, it plays a pivotal role in skin homeostasis, acting as a key element of the innate immune system and contributing to the integrity of the skin's lipid barrier. Its synthesis is the result of a remarkable metabolic adaptation within the sebocyte, where the fatty acid desaturase 2 (FADS2) enzyme is repurposed to catalyze a reaction not observed in other human tissues. This technical guide provides an in-depth exploration of this compound metabolism, its regulatory pathways, its multifaceted physiological functions, and the experimental methodologies essential for its study.

Biosynthesis and Metabolism of this compound

This compound is the most abundant fatty acid in human sebum, constituting up to 25% of the total fatty acid content.[1] Its production is a hallmark of human sebaceous gland metabolism and is not found in other organs or in the sebum of most other hair-bearing animals.[2][3]

The biosynthetic pathway is a unique deviation from canonical fatty acid metabolism. The precursor, palmitic acid (C16:0), a common saturated fatty acid, is desaturated at the Δ6 position by the fatty acid desaturase 2 (FADS2) enzyme.[4][5] This is an unusual reaction, as FADS2 typically acts on polyunsaturated fatty acids like linoleic acid and α-linolenic acid in other tissues.[4][6] Within the sebocyte, the rapid degradation of linoleic acid reduces substrate competition, allowing FADS2 to efficiently convert palmitic acid into this compound.[6]

Following its synthesis, this compound can be further metabolized. Through elongation (addition of two carbons) and a subsequent desaturation step, it is converted to sebaleic acid (C18:2Δ5,8), another fatty acid unique to human sebum.[5][6]

Regulation of FADS2 Activity in Sebocytes

The unique activity of FADS2 in sebocytes is tightly controlled by a combination of substrate availability and transcriptional regulation. This ensures the preferential synthesis of this compound.

-

Substrate Availability: As mentioned, the low concentration of linoleic acid in sebocytes is a key factor that "unmasks" FADS2's ability to act on palmitic acid.[6]

-

Transcriptional Control: The expression of the FADS2 gene is modulated by key transcription factors involved in lipid metabolism. Peroxisome proliferator-activated receptor alpha (PPARα) and Sterol Regulatory Element-Binding Protein 1 (SREBP-1) have been shown to up-regulate FADS2 promoter activity, thereby influencing the rate of sapienate biosynthesis.[7][8][9] The presence of TGFβ ligand can decrease the expression of FADS2 and PPARγ, maintaining sebocytes in an undifferentiated state.[10]

Physiological Roles and Signaling

This compound is not merely a structural lipid; it is a bioactive molecule with critical functions in skin defense and inflammation.

Antimicrobial Activity

One of the most well-documented roles of this compound is its potent antimicrobial activity, particularly against the opportunistic pathogen Staphylococcus aureus.[5] Individuals with atopic dermatitis who have large S. aureus colonization often exhibit low levels of this compound.[5] The mechanism of action involves the disruption of the bacterial cell membrane. As an unsaturated fatty acid, it causes membrane depolarization, which in turn disrupts the electron transport chain and critical cellular energetic pathways, leading to bacterial death.[5] It has also been shown to inhibit bacteria commonly associated with acne vulgaris (AV).[11]

Role in Inflammatory Skin Conditions

The role of this compound in acne is complex. While it has antimicrobial properties against acne-associated bacteria, some studies show that the absolute quantity of this compound is elevated in individuals with acne, likely due to a general increase in sebum production.[2][3][11] Conversely, a deficiency in this compound has been implicated in the development of atopic dermatitis.[12]

Sebum lipids, including fatty acids, can modulate the skin's immune environment. Palmitic acid, the precursor to this compound, can activate Toll-like receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system.[6] While direct signaling of this compound through specific receptors is still under investigation, its role as a key component of the sebum lipid milieu means it is integral to the complex interplay between the skin's surface lipids and the immune cells within the pilosebaceous unit.[13][14]

Quantitative Data Presentation

Alterations in the sebum lipid profile are a key feature of acne vulgaris. The table below summarizes quantitative data from a pilot study comparing sebum components in males (15-20 years old) with and without acne.

| Sebum Component | Fold Change (Acne vs. Control) | P-value | Reference |

| Total Sebum | 1.59 | 0.002 | [2][3] |

| This compound | 1.49 | - | [2][3] |

| Squalene | 2.20 | 0.038 | [2][3] |

| Triglycerides | 1.84 | - | [2][3] |

| Wax Esters | 1.33 | - | [2][3] |

| Free Fatty Acids | 0.79 | - | [2][3] |

| Table 1: Quantitative comparison of sebum lipids in individuals with and without acne. While total sebum and squalene showed statistically significant increases, this compound was also found to be elevated in the acne group.[2][3] |

Experimental Protocols & Workflows

Studying this compound metabolism requires robust in vitro models and precise analytical techniques.

Isolation and Culture of Human Sebocytes

This protocol provides a general framework for establishing primary human sebocyte cultures.

-

Tissue Acquisition: Obtain full-thickness human skin samples from elective surgeries with informed consent, following ethical guidelines.[15]

-

Epidermal-Dermal Separation: Incubate skin pieces in a dispase solution (e.g., 2.4 U/mL) for ~20 hours at 4°C to separate the epidermis from the dermis.[16]

-

Gland Isolation: Place the separated epidermis underface-up under a stereomicroscope. Incubate briefly in deoxyribonuclease (e.g., 0.02%) to facilitate tissue separation.[15] Use microsurgical instruments to carefully dissect intact sebaceous glands from the surrounding epidermal tissue.[15]

-

Plating and Culture:

-

Seed the isolated gland lobules onto a culture plate. For enhanced attachment and growth, use either a feeder layer of 3T3 fibroblasts or plates pre-coated with fibronectin (1.3 µg/cm²).[1][15]

-

Culture the glands in a specialized medium, such as a 3:1 mixture of DMEM and Ham's F12 medium, supplemented with fetal calf serum (10%), L-glutamine, antibiotics, epidermal growth factor (10 ng/mL), hydrocortisone (0.4 µg/mL), and cholera toxin (10⁻⁹ M).[15]

-

Incubate at 37°C in a humidified CO₂ incubator.

-

-

Subculture: After 2-3 weeks, cell outgrowths from the gland lobules can be harvested (e.g., using trypsin/EDTA) and passaged for further experiments. The average doubling time is typically 48-72 hours.[17]

Lipid Extraction and Analysis by GC-MS

This protocol outlines the analysis of fatty acids from cultured sebocytes or sebum tape samples.

-

Sample Collection:

-

Lipid Extraction:

-

Extract lipids from the sample using a suitable solvent system. Common methods include the Folch method (dichloromethane:methanol 2:1, v/v) or extraction with absolute ethanol followed by liquid-liquid extraction with ethyl acetate.[19][20]

-

For cellular samples, include freeze-thaw cycles to ensure cell lysis.[18] An internal standard (e.g., deuterated fatty acids) should be added to quantify recovery.[21]

-

-

Derivatization:

-

Evaporate the solvent under nitrogen.

-

Convert fatty acids to their volatile ester forms for GC analysis. This is typically done by creating Fatty Acid Methyl Esters (FAMEs) by heating the sample with a reagent like BF₃-Methanol, or by creating pentafluorobenzyl (PFB) esters using PFB bromide and diisopropylethylamine.[18][21]

-

-

GC-MS Analysis:

-

Dissolve the derivatized sample in a suitable solvent (e.g., iso-octane or hexane).

-

Inject 1-2 µL of the sample into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., a DB-23 or similar) to separate the fatty acid esters.

-

The MS will detect and identify the individual fatty acids based on their mass-to-charge ratio and fragmentation patterns. Quantify against a standard curve of known fatty acids.[21][22]

-

Lipid Visualization and Quantification with Nile Red

Nile Red is a fluorescent dye used to visualize and quantify intracellular neutral lipid droplets.

-

Reagent Preparation: Prepare a stock solution of Nile Red (e.g., 30 mM) in DMSO. Store protected from light.[23]

-

Cell Culture: Culture sebocytes on glass coverslips or in multi-well plates suitable for microscopy.

-

Staining:

-

Prepare a fresh working solution by diluting the Nile Red stock 1:3000 in the cell culture medium.[23]

-

Remove the old medium from the cells and add the Nile Red working solution.

-

Incubate for 20-30 minutes at room temperature, protected from light. The fluorescence signal stabilizes during this time.[23][24]

-

-

Visualization:

-

Wash the cells gently with PBS.

-

Mount the coverslips or view the plate directly using a fluorescence microscope. Neutral lipids will fluoresce yellow-gold or red.

-

Use appropriate filter sets (e.g., excitation ~550-580 nm, emission ~620-640 nm for red fluorescence).[25]

-

-

Quantification: Image analysis software can be used to measure the fluorescence intensity per cell, providing a quantitative measure of neutral lipid content.

FADS2 Protein Detection by Western Blot

-

Lysate Preparation: Lyse cultured sebocytes using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).

-

Sample Preparation: Mix 20-50 µg of protein from each sample with an equal volume of 2X Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific for FADS2 (e.g., at a 1:1,000 dilution) overnight at 4°C.[26]

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution) for 1 hour at room temperature.[26]

-

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[26]

References

- 1. Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sebum analysis of individuals with and without acne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne [frontiersin.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Sebaceous-immunobiology is orchestrated by sebum lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ocl-journal.org [ocl-journal.org]

- 8. mTOR Signaling and SREBP Activity Increase FADS2 Expression and Can Activate Sapienate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of FADS2 transcription by SREBP-1 and PPAR-α influences LC-PUFA biosynthesis in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Lipidomic analysis as a tool for identifying susceptibility to various skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toll-like receptors in skin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Short-chain fatty acids from Cutibacterium acnes activate both a canonical and epigenetic inflammatory response in human sebocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation of human sebaceous glands and cultivation of sebaceous gland-derived cells as an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. zen-bio.com [zen-bio.com]

- 18. Linoleic Acid Induced Changes in SZ95 Sebocytes—Comparison with Palmitic Acid and Arachidonic Acid [mdpi.com]

- 19. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. lipidmaps.org [lipidmaps.org]

- 22. avantiresearch.com [avantiresearch.com]

- 23. emulatebio.com [emulatebio.com]

- 24. Nile Red Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Use of nile red for the rapid in situ quantitation of lipids on thin-layer chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. FADS2 Polyclonal Antibody (PA5-87765) [thermofisher.com]

The Endogenous Conversion of Palmitic Acid to Sapienic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienic acid (16:1n-10) is a monounsaturated fatty acid that is a significant and unique component of human sebum[1][2]. Its name is derived from Homo sapiens due to its distinction as the most abundant unsaturated fatty acid on human skin, a characteristic not shared by other mammals[2][3][4]. The primary endogenous pathway for this compound production is the direct desaturation of the saturated fatty acid, palmitic acid (16:0). This conversion is catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase[2][4][5]. While FADS2 is more commonly associated with the metabolism of polyunsaturated fatty acids (PUFAs), its action on palmitic acid in specific tissues, particularly the sebaceous glands, is a key feature of human skin lipid biochemistry[1][3][5]. Understanding this pathway is crucial for research into skin disorders, metabolic diseases, and certain cancers where alterations in lipid metabolism are observed[6][7][8].

The Biochemical Pathway of this compound Synthesis

The endogenous synthesis of this compound from palmitic acid is a tissue-specific enzymatic process that diverges from the more ubiquitous pathways of fatty acid metabolism.

The Central Role of FADS2 (Δ6-Desaturase)

The conversion of palmitic acid to this compound involves the introduction of a cis double bond at the sixth carbon atom from the carboxyl end of the fatty acid chain. This reaction is catalyzed by the FADS2 enzyme[4][9][10]. In most tissues, the primary substrate for FADS2 is linoleic acid (an omega-6 PUFA) and alpha-linolenic acid (an omega-3 PUFA)[1][11]. However, in human sebaceous glands, specific conditions favor the desaturation of palmitic acid. One key factor is the rapid degradation of linoleic acid within sebocytes, which reduces competition and allows FADS2 to act on palmitic acid[2][12][13].

Competition with SCD (Δ9-Desaturase)

Palmitic acid can also be desaturated by Stearoyl-CoA Desaturase (SCD), which introduces a double bond at the ninth carbon, producing palmitoleic acid (16:1n-7)[9][14]. In many cell types, this is the predominant pathway for monounsaturated fatty acid synthesis from palmitic acid. However, human sebaceous glands exhibit low SCD activity[3]. This diminished competition from SCD further channels palmitic acid towards FADS2-mediated conversion to this compound. The ratio of this compound to palmitoleic acid can thus serve as an indicator of the relative activities of FADS2 and SCD in a given tissue[1].

Further Metabolism of this compound

Following its synthesis, this compound can be further elongated by two carbons to form 8cis-18:1, and subsequently desaturated by Δ5-desaturase to produce sebaleic acid (18:2n-10), another fatty acid unique to human sebum[5][11][13][14]. This metabolic cascade constitutes the n-10 series of fatty acids.

Quantitative Data on this compound Production

The following tables summarize key quantitative data related to the endogenous production of this compound.

| Parameter | Tissue/Cell Type | Value/Observation | Reference |

| Relative Abundance | Human Sebum | ~25% of total fatty acids | [3][5] |

| Sapienic/Palmitoleic Acid Ratio | Differentiated Primary Sebocytes | High ratio, indicating preference for FADS2 over SCD activity. | [1] |

| FADS2 Substrate Competition | MCF-7 Cells Expressing FADS2 | Increasing availability of linoleic acid or alpha-linolenic acid decreased the bioconversion of palmitic acid to this compound. | [3] |

| Effect of SCD Inhibition | Melanoma, Prostate, Liver, and Lung Cancer Cells | Insensitivity to SCD inhibition is associated with increased FADS2 activity and this compound biosynthesis. | [1] |

| This compound in Cancer Cells | PC3 and LNCaP Prostatic Adenocarcinoma Cells | n-10 fatty acids constituted 9-13% of total fatty acids, with high sapienic/palmitoleic ratios indicating a preference for FADS2 activity. | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound production. Below are protocols for key experiments in this field.

Protocol 1: Cell Culture and Fatty Acid Supplementation

This protocol is adapted for studying fatty acid metabolism in cultured cells, such as the human sebocyte cell line SZ95 or breast cancer cell lines like MCF-7.

-

Cell Seeding: Plate cells (e.g., MCF-7, SZ95) in appropriate culture vessels and grow to a desired confluency (typically 70-80%) in standard growth medium.

-

Preparation of Fatty Acid-BSA Conjugate:

-

Prepare a stock solution of palmitic acid (e.g., 300 mM in ethanol)[15].

-

Warm a solution of fatty acid-free Bovine Serum Albumin (BSA) (e.g., 10% in PBS) to 42°C[15].

-

Slowly add the palmitic acid stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., 50 µM)[16][17]. This conjugation improves the solubility and cellular uptake of the fatty acid.

-

-

Cell Treatment:

Protocol 2: Total Lipid Extraction

This protocol, based on modified Folch or Bligh-Dyer methods, is used to extract lipids from cultured cells or tissue samples.

-

Sample Homogenization: Homogenize cell pellets or tissue samples in a solvent mixture, typically chloroform/methanol (2:1, v/v)[18].

-

Phase Separation:

-

Add water or a saline solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The final solvent ratio should be approximately 2:1:0.8 chloroform/methanol/water.

-

Vortex the mixture thoroughly and centrifuge to separate the organic (lower) and aqueous (upper) phases.

-

-

Lipid Collection:

-

Carefully aspirate the lower organic phase, which contains the lipids, into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Store the dried lipid residue at -20°C or -80°C until further analysis.

-

Protocol 3: Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

To analyze fatty acid composition, lipids are transesterified to volatile fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis[19].

-

Methylation:

-

Resuspend the dried lipid extract in a methylation reagent, such as 1% sodium methoxide in dry methanol or boron trifluoride in methanol[20].

-

Heat the mixture (e.g., at 50-60°C for 10-15 minutes) to facilitate the reaction.

-

-

FAME Extraction:

-

After cooling, add hexane and water to the reaction mixture.

-

Vortex and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

-

-

GC-MS Analysis:

-

Transfer the hexane layer to a GC vial.

-

Inject an aliquot of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a carbowax-fused silica column)[20].

-

Use a temperature program that effectively separates the different FAMEs.

-

Identify individual FAME peaks by comparing their retention times and mass spectra to those of authentic standards[20]. This compound (16:1n-10) needs to be distinguished from its isomers, palmitoleic acid (16:1n-7) and hypogeic acid (16:1n-9), which may require specialized GC methods or derivatization techniques for positive identification[3].

-

Quantify the fatty acids by comparing peak areas to those of an internal standard.

-

Protocol 4: FADS2 Desaturase Activity Assay

This assay measures the conversion of a precursor fatty acid to its desaturated product.

-

Source of Enzyme: Use cell lysates or microsomal fractions prepared from cells or tissues of interest as the source of FADS2 enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme source, a radiolabeled or isotopically labeled substrate (e.g., [14C]-palmitic acid or [13C]-palmitic acid), and necessary cofactors (e.g., NADH, ATP, Coenzyme A).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Stopping the Reaction and Extraction: Stop the reaction by adding a strong acid or base, and then extract the total lipids and prepare FAMEs as described in Protocols 2 and 3.

-

Analysis:

-

Separate the precursor and product FAMEs using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled product formed using liquid scintillation counting or analyze the ratio of labeled product to precursor by mass spectrometry.

-

-

Calculation: Express FADS2 activity as the amount of product formed per unit of time per milligram of protein. Alternatively, in whole-cell experiments, desaturase activity can be estimated by calculating the product-to-precursor fatty acid ratio (e.g., 16:1n-10 / 16:0)[20].

Visualizations of Pathways and Workflows

Biochemical Pathway of this compound Synthesis

Caption: Metabolic fate of palmitic acid via FADS2 and SCD pathways.

Experimental Workflow for this compound Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Palmitic acid (16:0) competes with omega-6 linoleic and omega-3 α-linolenic acids for FADS2 mediated Δ6-desaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR Signaling and SREBP Activity Increase FADS2 Expression and Can Activate Sapienate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multifaceted regulation and functions of fatty acid desaturase 2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of fatty acid desaturase 2 in multiple tumor types revealed by bulk and single-cell transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Sebaceous-immunobiology is orchestrated by sebum lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fatty Acid Desaturase 2 (FADS2) Actions on Branched Chain and Normal Odd Chain Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. research.wur.nl [research.wur.nl]

- 19. jianhaidulab.com [jianhaidulab.com]

- 20. 4.3. Fatty Acid Composition and Fatty Acid Desaturases Activity [bio-protocol.org]

Whitepaper: Sapienic Acid as a Key Modulator of Innate Immunity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sapienic acid (cis-6-hexadecenoic acid), the most abundant fatty acid in human sebum, is a critical component of the skin's innate immune system.[1][2] Unique to humans among mammals, it provides a first-line of defense against pathogenic microbes, most notably Staphylococcus aureus.[1][3][4] Its mechanism of action involves direct bactericidal activity through membrane disruption and indirect modulation of host immune responses.[1][3] Deficiencies in this compound are linked to increased susceptibility to S. aureus colonization and are observed in conditions like atopic dermatitis.[4][5] This document provides a technical overview of this compound's biosynthesis, antimicrobial mechanisms, immunomodulatory functions, and the experimental protocols used to elucidate its role, positioning it as a significant target for novel therapeutic strategies in dermatology and infectious disease.

Biosynthesis of this compound in Human Sebocytes

This compound is uniquely synthesized in human sebaceous glands from palmitic acid (C16:0). This conversion is catalyzed by the enzyme Δ6-desaturase (fatty acid desaturase 2, FADS2), which introduces a double bond at the sixth position.[1][6] This pathway is distinct from the synthesis of other monounsaturated fatty acids like palmitoleic acid, which uses Δ9-desaturase.[7] Following its synthesis, this compound can be further elongated and desaturated to form sebaleic acid (C18:2Δ5,8), another fatty acid exclusive to sebum.[1][6]

Antimicrobial Activity and Mechanism of Action

This compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria like S. aureus.[3][8] Its primary mechanism involves the disruption of bacterial cell membrane integrity.

Key Actions:

-

Membrane Depolarization: As an unsaturated long-chain fatty acid, this compound integrates into the bacterial cell membrane, causing depolarization.[1][5]

-

Disruption of Electron Transport Chain: The loss of membrane potential disrupts critical energy-dependent processes, including the electron transport chain.[1]

-

Induction of Stress Responses: Transcriptomic analyses of S. aureus exposed to this compound reveal the upregulation of genes involved in DNA replication and repair, suggesting that the bactericidal action may also involve DNA damage.[3]

Quantitative Antimicrobial Data

The efficacy of this compound has been quantified through Minimum Inhibitory Concentration (MIC) assays, which measure the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Microorganism | Strain Type | Mean MIC (µg/mL) | Reference |

| Staphylococcus aureus | Various | ~50 - 100 | [5][9] |

| Staphylococcus epidermidis | Various | ~100 - 200 | [5][9] |

Note: Values are approximated from published data. S. aureus is generally more susceptible to this compound than the commensal S. epidermidis, suggesting a role for this lipid in selecting for specific skin microbiota.[5]

Modulation of the Innate Immune Response

Beyond its direct antimicrobial effects, this compound and other sebum fatty acids modulate the host's innate immune response.

-

TLR Signaling: Unsaturated fatty acids, when incorporated into the lipid moiety of staphylococcal lipoproteins, can potentiate the activation of immune cells through Toll-like receptor 2 (TLR2).[3][10] Separately, certain saturated fatty acids have been shown to act as direct ligands for TLR4, activating pro-inflammatory signaling pathways like NF-κB.[11][12] While the direct interaction of this compound with these receptors is still under investigation, its presence contributes to the complex lipid environment that shapes immune surveillance on the skin.

-

Induction of Antimicrobial Peptides (AMPs): Fatty acids such as lauric, palmitic, and oleic acid can induce the expression of human beta-defensin-2 (hBD-2) in human sebocytes, enhancing the skin's antimicrobial shield.[3][6][10]

-

Anti-Inflammatory Activity: At sufficient concentrations (e.g., 25 µM), this compound has demonstrated anti-inflammatory effects in phagocytic cells.[13][14] This dual role—being both antimicrobial and potentially anti-inflammatory—is crucial for maintaining immune homeostasis, eliminating pathogens while preventing excessive inflammation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[5][15]

Methodology:

-

Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (or another suitable culture medium). This creates a gradient of concentrations (e.g., 200 µg/mL down to 0.8 µg/mL).[5]

-

Bacterial Inoculum Preparation: Culture the test bacteria (e.g., S. aureus) overnight. Dilute the culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a positive control (broth + bacteria, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Analysis of Host-Pathogen Interaction via Transcriptomics (RNA-Seq)

RNA-Seq is used to analyze the global transcriptional changes in both the pathogen and host cells during their interaction with this compound.[5]

Methodology:

-

Cell Culture and Challenge: Culture bacteria (e.g., S. aureus) to a specific growth phase (e.g., mid-logarithmic). Challenge the culture with a sub-lethal concentration of this compound. An untreated culture serves as the control.

-

RNA Extraction: After a defined incubation period, harvest the cells and perform total RNA extraction using a validated kit or protocol. Quality and quantity of RNA are assessed using spectrophotometry and electrophoresis.

-

Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA sample. Fragment the remaining mRNA and synthesize cDNA. Ligate sequencing adapters to the cDNA fragments to create the sequencing library.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.

-

Mapping: Align the cleaned reads to the reference genome of the organism (S. aureus).

-

Differential Expression Analysis: Quantify gene expression levels and identify genes that are significantly up- or down-regulated in the this compound-treated group compared to the control group.

-

Pathway Analysis: Use bioinformatics tools to determine which metabolic and signaling pathways are enriched among the differentially expressed genes.

-

Conclusion and Therapeutic Outlook

This compound is a specialized and potent component of the human innate immune system, acting as a chemical barrier on the skin. Its selective and robust antimicrobial activity against pathogens like S. aureus, coupled with its ability to modulate host immune responses, underscores its importance in maintaining skin health.[3][4] The decreased levels of this compound in atopic dermatitis patients highlight its clinical relevance and suggest that topical application could be a viable therapeutic strategy to reduce bacterial load and ameliorate symptoms.[4] Further research into the precise molecular interactions between this compound and host immune receptors, as well as its potential synergy with conventional antibiotics, offers promising avenues for the development of novel anti-infective and anti-inflammatory agents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Sebum in an comprehensive review, 7 constituents, changes in healthy, skin disease | Transcend the conventions [hippocratesusa.com]

- 3. Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Transcriptomics Reveals Discrete Survival Responses of S. aureus and S. epidermidis to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sebaceous-immunobiology is orchestrated by sebum lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer [mdpi.com]

- 8. Antimicrobial Activity of Host-Derived Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Skin-Specific Unsaturated Fatty Acids Boost the Staphylococcus aureus Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

The Role of Sapienic Acid in Atopic Dermatitis: A Technical Guide

Affiliation: Google Research

Abstract

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by impaired skin barrier function and immune dysregulation. A key factor in the skin's innate defense system is its lipid composition, particularly the unique fatty acids found in sebum. Sapienic acid (cis-6-hexadecenoic acid), the most abundant fatty acid in human sebum, plays a critical role in maintaining skin homeostasis.[1] This technical guide provides an in-depth analysis of the multifaceted role of this compound in the pathophysiology of atopic dermatitis. It details its biosynthesis, its crucial functions in antimicrobial defense against Staphylococcus aureus, and its contribution to the integrity of the epidermal barrier. This document summarizes key quantitative data, provides detailed experimental protocols for researchers, and visualizes complex pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (16:1n-10) is a monounsaturated fatty acid that is a major and unique component of human sebaceous lipids.[2] Its name is derived from Homo sapiens, as humans are the only mammals known to produce this fatty acid in significant quantities within the skin.[2] It is formed from palmitic acid by the enzyme Δ6-desaturase (FADS2).[2][3] Research has increasingly highlighted the importance of this compound as a "first-line" component of the innate immune system at the skin's surface.[1] Notably, patients with atopic dermatitis often exhibit lower levels of this compound, which is strongly correlated with increased colonization by the opportunistic pathogen Staphylococcus aureus, a bacterium known to exacerbate the disease.[1][2][4]

Biosynthesis of this compound

The production of this compound is a specific metabolic process occurring in human sebaceous glands. The pathway is relatively direct, involving the desaturation of a common saturated fatty acid.

-

Substrate: Palmitic acid (C16:0), a saturated fatty acid.

-

Enzyme: Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase. This enzyme introduces a double bond at the sixth carbon position from the carboxyl end.[2]

-

Product: this compound (cis-6-hexadecenoic acid, C16:1Δ6).[2]

This process is significant because FADS2 is repurposed in the sebaceous gland for this compound production, highlighting a unique aspect of human skin lipid metabolism.[1]

Role in Atopic Dermatitis Pathophysiology

This compound's role in AD is primarily linked to two interconnected functions: maintaining the antimicrobial barrier and supporting the physical skin barrier.

Potent Antimicrobial Activity

One of the most well-documented functions of this compound is its potent and selective antimicrobial activity, particularly against S. aureus.[5][6] Patients with AD have a compromised skin barrier, making them more susceptible to colonization and infection by this bacterium, which in turn drives inflammation and exacerbates symptoms.[7]

-

Mechanism of Action: this compound disrupts the integrity of the bacterial cell membrane. It causes membrane depolarization, which disrupts the proton motive force and the electron transport chain, leading to bacterial cell death.[2][8]

-

Clinical Relevance: A reduction in this compound levels in the sebum of AD patients is strongly associated with increased S. aureus colonization.[1][8] Topical application of this compound has been shown to decrease the bacterial load and ameliorate AD symptoms.[1][5]

Skin Barrier Function and Anti-Inflammatory Effects

The skin barrier in AD is compromised due to genetic factors (e.g., filaggrin mutations), altered lipid composition, and inflammation.[7][9] While direct evidence of this compound's role in the structural lipid lamellae is less established than that of ceramides, its presence contributes to the overall chemical barrier.

Furthermore, some fatty acids can exert anti-inflammatory effects by activating peroxisome proliferator-activated receptors (PPARs).[10] PPAR-α activation in keratinocytes promotes epidermal differentiation, enhances lipid metabolism, and exerts anti-inflammatory effects.[10][11][12] While direct studies linking this compound to PPAR-α activation in the context of AD are emerging, it represents a plausible mechanism for its therapeutic potential beyond its antimicrobial properties.

Quantitative Data Summary

The following tables summarize key quantitative findings from research on this compound.

Table 1: this compound Levels in Atopic Dermatitis

| Subject Group | Finding | Reference |

|---|---|---|

| Atopic Dermatitis Patients | Decreased levels of this compound in non-lesional skin and isolated sebum. | [8] |

| Atopic Dermatitis Patients | Lower than normal levels of this compound, thought to explain greater susceptibility to S. aureus colonization. | [4] |

| Individuals with large S. aureus colonization | Found to have low levels of this compound. |[2] |

Table 2: Antimicrobial Efficacy of this compound

| Organism | Metric | Value | Conditions | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | MIC | 30 µg/mL | - | [13] |

| Staphylococcus aureus | Activity | Bactericidal | pH 5.5 | [8] |

| MRSA (Strain 6) | MIC | 5 µg/mL | - | [13] |

| MRSA (Strain 7) | MIC | 2 µg/mL | - | [13] |

| E. coli | MIC | >50 µg/mL | - | [13] |